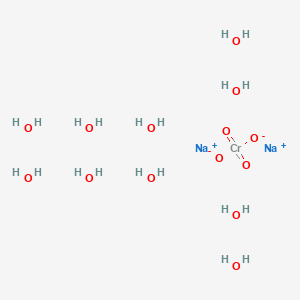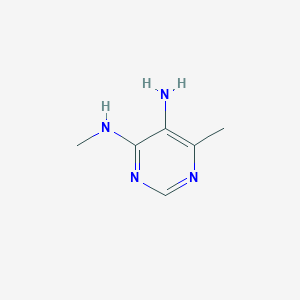
N4,6-dimethylpyrimidine-4,5-diamine
Vue d'ensemble
Description
N4,6-dimethylpyrimidine-4,5-diamine is a chemical compound that is commonly referred to as DMDD. It is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. DMDD has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of DMDD is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and replication. It has also been suggested that DMDD may act by inducing apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
DMDD has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication, which may contribute to its antitumor activity. DMDD has also been found to inhibit the activity of certain enzymes involved in the production of cholesterol, which may contribute to its potential use as a treatment for hypercholesterolemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMDD is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of DMDD is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on DMDD. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for cancer and other diseases. Another area of research could focus on developing new synthesis methods for DMDD, which could improve its availability and reduce its cost. Additionally, research could focus on exploring the potential use of DMDD as a treatment for other diseases, such as hypercholesterolemia and viral infections.
Méthodes De Synthèse
DMDD can be synthesized through a variety of methods, including the reaction of 4,6-diaminopyrimidine with dimethyl sulfate or the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with ammonia. Other methods include the reaction of 4,6-dichloropyrimidine with dimethylamine or the reaction of 4,6-diaminopyrimidine with methyl iodide.
Applications De Recherche Scientifique
DMDD has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor activity, with studies showing that it can inhibit the growth of various types of cancer cells. DMDD has also been found to exhibit antiviral activity, with studies showing that it can inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
4-N,6-dimethylpyrimidine-4,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-5(7)6(8-2)10-3-9-4/h3H,7H2,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJXSEPLUFOAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294762 | |
| Record name | N4,6-Dimethyl-4,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,6-dimethylpyrimidine-4,5-diamine | |
CAS RN |
14675-45-7 | |
| Record name | N4,6-Dimethyl-4,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14675-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4,6-Dimethyl-4,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
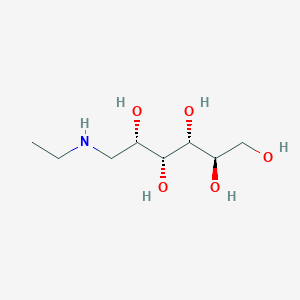
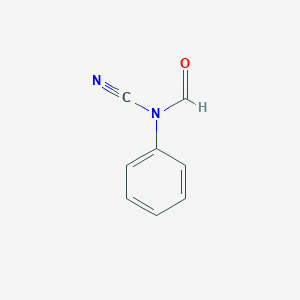



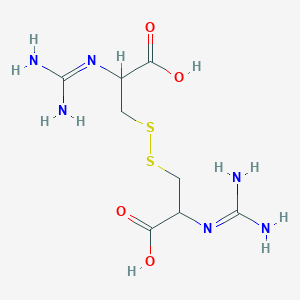
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
